Ezetimibe Phenoxy tert-Butyldiphenylsilyl Ether is a chemical compound derived from Ezetimibe, which is primarily known for its role as a cholesterol absorption inhibitor. The molecular formula of this compound is with a molecular weight of 647.82 g/mol. This compound is significant in various scientific research applications, particularly in the study of cholesterol metabolism and drug development.
Ezetimibe Phenoxy tert-Butyldiphenylsilyl Ether is classified within the broader category of silyl ethers, which are compounds containing silicon-oxygen bonds. These compounds are often utilized in organic synthesis due to their ability to protect hydroxyl groups during chemical reactions. The synthesis of this compound involves several steps that manipulate the core structure of Ezetimibe, introducing the phenoxy tert-butyldiphenylsilyl ether group through a series of chemical reactions.
The synthesis of Ezetimibe Phenoxy tert-Butyldiphenylsilyl Ether typically involves a multi-step process:
The molecular structure of Ezetimibe Phenoxy tert-Butyldiphenylsilyl Ether can be described as follows:
This structure features a complex arrangement that includes multiple aromatic rings and a silyl ether moiety, which contributes to its chemical reactivity and protective capabilities in synthetic applications.
Ezetimibe Phenoxy tert-Butyldiphenylsilyl Ether can undergo various chemical reactions:
These reactions allow for the transformation of Ezetimibe Phenoxy tert-Butyldiphenylsilyl Ether into various derivatives that may have different biological activities or applications.
The mechanism of action for Ezetimibe involves its inhibition of cholesterol absorption in the intestines. While specific details on the mechanism for Ezetimibe Phenoxy tert-Butyldiphenylsilyl Ether are less documented, it is likely that its action parallels that of Ezetimibe itself:
Research continues into how modifications like the phenoxy tert-butyldiphenylsilyl ether affect these mechanisms at a molecular level.
Ezetimibe Phenoxy tert-Butyldiphenylsilyl Ether exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and pharmaceutical research.
Ezetimibe Phenoxy tert-Butyldiphenylsilyl Ether has several important applications in scientific research:
Its unique structure allows for targeted research applications, particularly in fields related to cardiovascular health and metabolic disorders.
The retrosynthetic disconnection of Ezetimibe Phenoxy tert-butyldiphenylsilyl ether focuses on the strategic protection of the phenolic hydroxyl group in the ezetimibe scaffold. The core disassembly reveals three key fragments: (1) a TBDPS-protected 4-hydroxybenzaldehyde derivative, (2) a stereodefined β-lactam bearing (3R,4S) configuration, and (3) a (3S)-3-hydroxypropyl side chain with fluorophenyl substituents. The TBDPS group is positioned as the optimal phenolic protector due to its orthogonal stability against conditions required for β-lactam formation and side chain coupling [1] [6]. Retrosynthetic justification centers on the group’s resilience to acidic and basic conditions encountered during earlier synthetic stages while remaining labile to fluoride-mediated cleavage in the final deprotection step. This strategic placement minimizes protecting group manipulations during the convergent synthesis [4] [6].
Table 1: Protecting Group Stability Comparison
Condition | TBDPS Stability | TBS Stability | Benzyl Stability |
---|---|---|---|
Acetic Acid (80%) | Stable | Deprotected | Stable |
Trifluoroacetic Acid (50%) | Stable | Deprotected | Deprotected |
Fluoride Ions (TBAF) | Deprotected | Deprotected | Stable |
Hydrogenation (Pd/C) | Stable | Stable | Deprotected |
The stereoselective construction of the (3R,4S)-β-lactam core utilizes Staudinger [2+2] cycloaddition between a TBDPS-protected imine and a ketene precursor. Critical stereocontrol is achieved through:
Table 2: Stereoselective β-Lactam Formation with TBDPS Protection
Imine Precursor | Conditions | Reaction Time | cis:trans Ratio | Yield (%) |
---|---|---|---|---|
4-TBDPSO-C₆H₄N=CHC₆H₅ | Toluene, 25°C | 12 h | 9:1 | 74 |
4-TBDPSO-C₆H₄N=CH(4-OCH₃C₆H₄) | THF, −78°C | 2 h | 1:4 | 68 |
4-TBDPSO-C₆H₄N=CH(4-FC₆H₄) + microwave | CH₂Cl₂, 100°C (μW) | 0.5 h | 98:2 | 92 |
The installation of the (3S)-3-hydroxypropyl side chain employs asymmetric transfer hydrogenation (ATH) of an enone intermediate using Noyori-type ruthenium catalysts. Critical process parameters include:
Ruthenium catalysis extends beyond hydrogenation to enable chemoselective transformations in the presence of TBDPS ethers:
Table 3: Ruthenium-Catalyzed Reactions Compatible with TBDPS Ethers
Reaction Type | Catalyst | Ligand | TBDPS Stability | Key Application |
---|---|---|---|---|
Asymmetric Hydrogenation | RuCl₂(p-cymene)₂ | (R,R)-TsDPEN | Full retention | (3S)-Side chain installation |
Ring-Closing Metathesis | RuCl₂(IMes)(=CHPh) | None | Full retention | Macrocyclic ezetimibe analogs |
C–H Activation | [RuCl₂(p-cymene)]₂ | P(C₆H₃(CF₃)₂)₃ | Full retention | Functionalization at β-lactam C4 position |
Enzyme-mediated strategies enhance regioselectivity in TBDPS manipulations:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8